6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 2,6-dimethylphenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the chloro group or reduction of other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the core structure and may have similar biological activities.
Chloro-substituted aromatic compounds: Compounds with similar chloro groups may exhibit comparable reactivity and properties.
Uniqueness
6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenyl group and the pyridin-2-yl moiety may confer distinct properties compared to other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C20H17ClN4 |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
6-chloro-N-(2,6-dimethylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H17ClN4/c1-13-6-5-7-14(2)18(13)24-20-19(16-8-3-4-11-22-16)23-17-10-9-15(21)12-25(17)20/h3-12,24H,1-2H3 |
InChI Key |
APGJEXWCAFUMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.